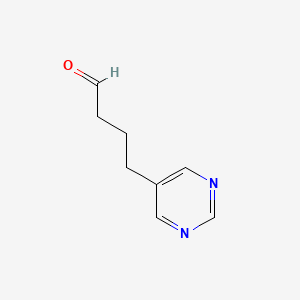
4-(Pyrimidin-5-YL)butanal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Pyrimidin-5-YL)butanal is an organic compound that features a pyrimidine ring attached to a butanal group Pyrimidine is a six-membered ring containing two nitrogen atoms at positions 1 and 3
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Pyrimidin-5-YL)butanal can be achieved through several methods. One common approach involves the acylation of 5-acetyl-4-aminopyrimidines followed by cyclization using ammonium acetate (NH4OAc).
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods may vary depending on the desired application and the availability of starting materials.
Analyse Des Réactions Chimiques
Types of Reactions
4-(Pyrimidin-5-YL)butanal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The pyrimidine ring can undergo substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Reagents such as halogens, alkyl halides, and organometallic compounds are commonly used.
Major Products
Oxidation: 4-(Pyrimidin-5-YL)butanoic acid.
Reduction: 4-(Pyrimidin-5-YL)butanol.
Substitution: Various substituted pyrimidine derivatives depending on the reagents used.
Applications De Recherche Scientifique
4-(Pyrimidin-5-YL)butanal has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: Utilized in the production of various chemical products and materials.
Mécanisme D'action
The mechanism of action of 4-(Pyrimidin-5-YL)butanal involves its interaction with specific molecular targets and pathways. For example, pyrimidine derivatives are known to inhibit certain enzymes and receptors, leading to various biological effects. The exact mechanism may vary depending on the specific application and the structure of the compound .
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrazolopyrimidine: A heterocyclic compound with similar biological activities, including antimicrobial and anticancer properties.
Pyrrolo[2,3-d]pyrimidine: Another heterocyclic compound used as a kinase inhibitor and apoptosis inducer.
Uniqueness
4-(Pyrimidin-5-YL)butanal is unique due to its specific structure, which allows for versatile chemical modifications and potential applications in various fields. Its combination of a pyrimidine ring and a butanal group provides a unique scaffold for designing new compounds with desired properties.
Propriétés
Numéro CAS |
260441-11-0 |
|---|---|
Formule moléculaire |
C8H10N2O |
Poids moléculaire |
150.18 g/mol |
Nom IUPAC |
4-pyrimidin-5-ylbutanal |
InChI |
InChI=1S/C8H10N2O/c11-4-2-1-3-8-5-9-7-10-6-8/h4-7H,1-3H2 |
Clé InChI |
JDMHCCLUXFMNJL-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=NC=N1)CCCC=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


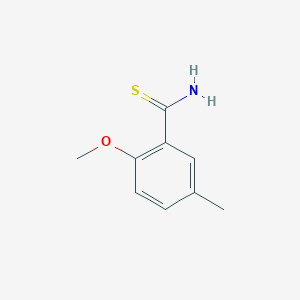
![[2-Methoxy-4-[3-(trifluoromethyl)diazirin-3-yl]phenyl]methanol](/img/structure/B13613742.png)
![7-amino-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B13613743.png)
![Tert-butyl 2-[1-(aminomethyl)cyclohexyl]acetate](/img/structure/B13613749.png)
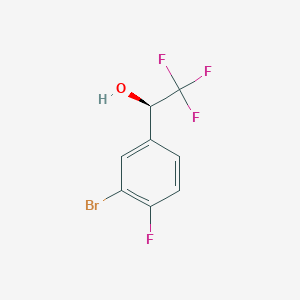

![2-(Sec-butyl)-4-chloro-5,6-dimethylthieno[2,3-d]pyrimidine](/img/structure/B13613766.png)
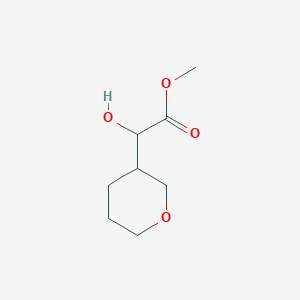
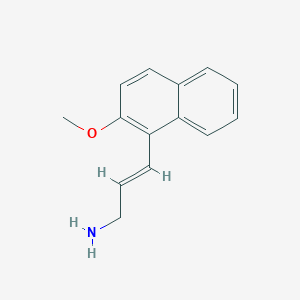
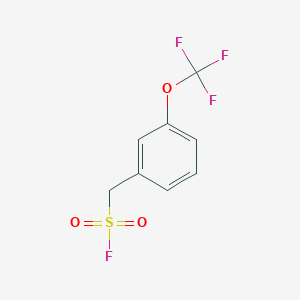
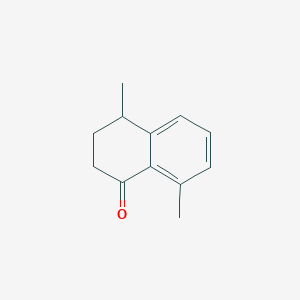
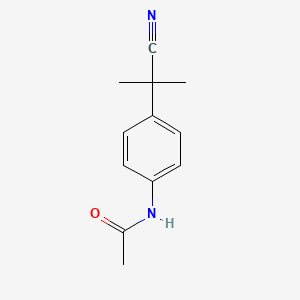

![5-{1-[(3-ethynylphenyl)amino]ethyl}-2,3-dihydro-1H-1,3-benzodiazol-2-one](/img/structure/B13613811.png)
